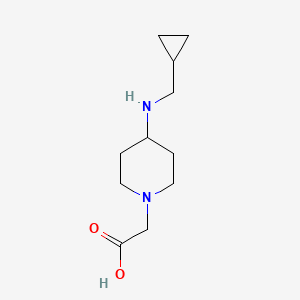
Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, and a butyl group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-bromo-1-butyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: The pyrazole ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed, usually in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups.
Reduction Reactions: Products include alcohols or amines derived from the reduction of the ester or bromine groups.
Oxidation Reactions: Products include pyrazole derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor in the development of pharmaceutical compounds. Its derivatives are explored for their potential as drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate: Similar structure but with a tert-butyl group instead of a butyl group.
Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the butyl group, making it less hydrophobic.
3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness
Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the butyl group enhances its hydrophobicity, potentially affecting its biological activity and solubility. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H15BrN2O2 |
|---|---|
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
ethyl 3-bromo-1-butylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-3-5-6-13-7-8(9(11)12-13)10(14)15-4-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZNLZYNSQIDLZPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C(C(=N1)Br)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


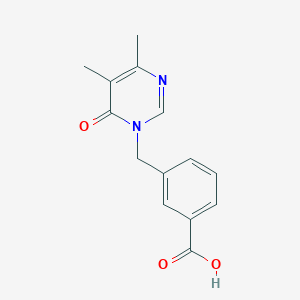

![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)
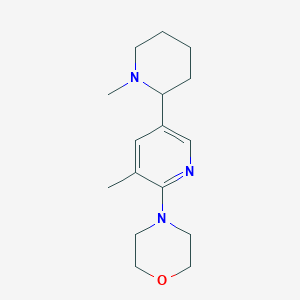
![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)

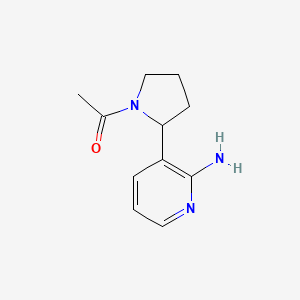


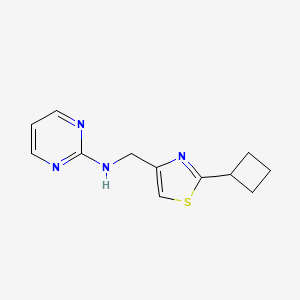

![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)

